Cas no 209673-75-6 (4-(3,7-Dimethyloctyloxy)benzeneboronicacid)

4-(3,7-Dimethyloctyloxy)benzeneboronic acid is a boronic acid derivative featuring a lipophilic 3,7-dimethyloctyloxy substituent, which enhances its solubility in organic solvents. This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, where its sterically hindered structure can improve selectivity and yield in the formation of biaryl compounds. The benzeneboronic acid moiety serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecular architectures. Its stability under mild conditions and compatibility with various functional groups make it a valuable reagent for pharmaceutical and materials science applications. The compound’s structural design also contributes to reduced side reactions in catalytic processes.
4-(3,7-Dimethyloctyloxy)benzeneboronicacid structure
209673-75-6 structure
Product Name:4-(3,7-Dimethyloctyloxy)benzeneboronicacid
CAS No:209673-75-6
MF:C16H27BO3
MW:278.194785356522
CID:66814
PubChem ID:22146249
Update Time:2025-06-07

4-(3,7-Dimethyloctyloxy)benzeneboronicacid Chemical and Physical Properties

Names and Identifiers

    • 4-(3,7-Dimethyloctyloxy)benzeneboronic acid
    • [4-(3,7-dimethyloctoxy)phenyl]boronic acid
    • (4-((3,7-dimethyloctyl)oxy)phenyl)-boronic acid
    • 4-(3,7-dimethyloctyloxy)phenylboronic acid
    • KB-186495
    • KB-237822
    • SureCN2553952
    • {4-[(3,7-Dimethyloctyl)oxy]phenyl}boronic acid
    • 209673-75-6
    • DTXSID00622923
    • SCHEMBL2553952
    • 4-(3,7-Dimethyloctyloxy)benzeneboronicacid
    • Inchi: 1S/C16H27BO3/c1-13(2)5-4-6-14(3)11-12-20-16-9-7-15(8-10-16)17(18)19/h7-10,13-14,18-19H,4-6,11-12H2,1-3H3
    • InChI Key: GVOMHDGKWIWKBD-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(B(O)O)=CC=1)CCC(C)CCCC(C)C

Computed Properties

  • Exact Mass: 277.20901
  • Monoisotopic Mass: 278.2053249g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 9
  • Complexity: 238
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.7Ų

Experimental Properties

  • Density: 1.001
  • Boiling Point: 411.158°C at 760 mmHg
  • Flash Point: 202.461°C
  • Refractive Index: 1.497
  • PSA: 49.69
  • LogP: 2.59770

4-(3,7-Dimethyloctyloxy)benzeneboronicacid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D264820-50mg
4-(3,7-Dimethyloctyloxy)benzeneboronicacid
209673-75-6
50mg
$ 205.00 2022-06-05
TRC
D264820-100mg
4-(3,7-Dimethyloctyloxy)benzeneboronicacid
209673-75-6
100mg
$ 330.00 2022-06-05
TRC
D264820-250mg
4-(3,7-Dimethyloctyloxy)benzeneboronicacid
209673-75-6
250mg
$ 655.00 2022-06-05

Additional information on 4-(3,7-Dimethyloctyloxy)benzeneboronicacid

Introduction to 4-(3,7-Dimethyloctyloxy)benzeneboronic acid (CAS No. 209673-75-6)

4-(3,7-Dimethyloctyloxy)benzeneboronic acid is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural and functional properties. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 209673-75-6, features a boronic acid functional group attached to a phenyl ring substituted with a 3,7-dimethyloctyloxy side chain. Such a configuration imparts distinct reactivity and solubility characteristics, making it a valuable intermediate in various synthetic applications.

The boronic acid moiety is particularly noteworthy as it participates in diverse chemical transformations, including Suzuki-Miyaura cross-coupling reactions, which are cornerstone methods in modern organic synthesis. These reactions enable the formation of carbon-carbon bonds under mild conditions, facilitating the construction of complex molecular architectures. The presence of the 3,7-dimethyloctyloxy group further enhances the compound's utility by improving its solubility in organic solvents while maintaining stability under various reaction conditions.

In recent years, the demand for boronic acids has surged due to their applications in drug discovery and development. Boronic acids are known for their ability to form stable complexes with diols, a property that has been leveraged in the design of protease inhibitors and other therapeutic agents. For instance, 4-(3,7-dimethyloctyloxy)benzeneboronic acid has been explored as a key intermediate in the synthesis of novel bioactive molecules targeting specific enzymatic pathways.

One of the most compelling aspects of this compound is its potential in medicinal chemistry. The 3,7-dimethyloctyloxy substituent not only enhances solubility but also influences electronic and steric properties, which can be fine-tuned to optimize biological activity. Researchers have utilized derivatives of this compound to develop inhibitors for diseases such as cancer and inflammatory disorders. The boronic acid group allows for further derivatization, enabling chemists to explore a wide range of pharmacophores.

The synthesis of 4-(3,7-dimethyloctyloxy)benzeneboronic acid typically involves multi-step processes that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to achieve high yields and purity levels. For example, recent studies have demonstrated the use of palladium-catalyzed coupling reactions to introduce the boronic acid functionality efficiently. These advancements have not only improved the accessibility of the compound but also opened new avenues for its application in industrial-scale production.

From a materials science perspective, this compound has shown promise in the development of advanced polymers and coatings. The boronic acid group can participate in covalent bonding with other functional groups, leading to the formation of cross-linked networks with tailored properties. Such materials are being investigated for their potential use in electronics, optoelectronics, and biomedical devices.

The 3,7-dimethyloctyloxy side chain plays a crucial role in modulating the physical properties of derived materials. Its alkyl nature contributes to hydrophobicity and flexibility, making it suitable for applications where these characteristics are desirable. Additionally, the methylene groups introduce steric hindrance that can influence molecular packing and intermolecular interactions.

In conclusion,4-(3,7-Dimethyloctyloxy)benzeneboronic acid (CAS No. 209673-75-6) is a versatile compound with broad applications across pharmaceuticals and materials science. Its unique structure combining a boronic acid functional group with a well-defined side chain offers unparalleled opportunities for synthetic manipulation and functionalization. As research continues to uncover new methodologies and applications,this compound is poised to remain at the forefront of chemical innovation.

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